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Compound of Interest

Compound Name:
4,5-Dimethoxy-2-(prop-2-

ynamido)benzoic acid

CAS No.: 1017038-09-3

Cat. No.: B3374074 Get Quote

Executive Summary
The ortho-substituted prop-2-ynamido benzoic acid moiety represents a "privileged scaffold" in

medicinal chemistry. Its dual functionality—combining a hard electrophile (carboxylic acid) with

a Michael acceptor (alkynamide)—enables diverse post-synthetic modifications. This guide

provides a definitive protocol for its synthesis, spectroscopic validation, and application in

heterocycle generation.

Chemical Architecture & Synthetic Rationale
The core structure consists of an anthranilic acid backbone acylated with propiolic acid. The

critical structural feature is the intramolecular hydrogen bond between the amide proton and

the carboxylic acid carbonyl, which locks the molecule in a planar conformation, pre-organizing

it for cyclization.

Synthetic Workflow
The most robust method involves the acylation of anthranilic acid using propioloyl chloride or a

DCC-mediated coupling with propiolic acid. The acid chloride route is preferred for scale-up

due to simplified purification.
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Figure 1: Synthetic pathway for the generation of the prop-2-ynamido scaffold. The base (Et3N)

is critical to scavenge HCl, while the acidic workup ensures the carboxylic acid remains

protonated for precipitation.

Experimental Protocols
Synthesis of 2-(Prop-2-ynamido)benzoic acid
Rationale: We utilize dichloromethane (DCM) as a non-nucleophilic solvent to prevent side

reactions with the acid chloride. The temperature control (

) is vital to suppress the polymerization of the terminal alkyne.

Materials:

Anthranilic acid (1.0 eq)

Propioloyl chloride (1.1 eq)

Triethylamine (

, 1.2 eq)

DCM (Anhydrous)

Step-by-Step Methodology:

Solubilization: Dissolve anthranilic acid (13.7 g, 100 mmol) in anhydrous DCM (200 mL) in a

round-bottom flask under

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3374074?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3374074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


atmosphere.

Base Addition: Add

(16.7 mL, 120 mmol) and cool the solution to

using an ice bath. Observation: The solution may darken slightly.

Acylation: Dropwise add propioloyl chloride (100 mmol) over 30 minutes. Critical: Maintain

temperature

to avoid exothermic decomposition.

Reaction: Stir at

for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (50%
EtOAc/Hexane).

Workup:

Wash with 1N HCl (

mL) to remove excess base and protonate the product.

Wash with Brine (

mL).

Dry organic layer over

.

Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water to yield

off-white needles.

Spectroscopic Characterization
Accurate identification relies on distinguishing the amide carbonyl from the acid carbonyl and

verifying the integrity of the terminal alkyne.
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NMR Diagnostics
The intramolecular Hydrogen Bond (IMHB) causes a significant downfield shift of the amide

NH.

Table 1: Diagnostic NMR Shifts (DMSO-

)

Nuclei
Shift (

ppm)
Multiplicity Assignment

Structural
Insight

H 11.8 - 12.2 Singlet (br) -COOH

Carboxylic acid

proton

(exchangeable).

H 11.2 - 11.5 Singlet -NH-CO-

Diagnostic:

Deshielded by

IMHB to ortho-

carbonyl.

H 4.2 - 4.4 Singlet C-H

Terminal alkyne

proton.

Distinctive for

propiolamides.

H 8.4 - 8.5 Doublet Ar-H (C3)

Proton ortho to

amide;

deshielded by

amide

anisotropy.

C 169.5 Singlet -COOH Acid Carbonyl.

C 151.2 Singlet -NH-CO-

Amide Carbonyl

(conjugated to

alkyne).

C 78.5, 76.2 Singlet
-C

C-
Alkyne carbons.
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IR Spectroscopy Features
Table 2: Key Infrared Absorption Bands

Frequency (

)
Vibration Mode Intensity Interpretation

3250 - 3300 C-H Stretch Sharp, Medium
Confirms terminal

alkyne integrity.

2100 - 2120
C

C Stretch
Weak

Characteristic of

asymmetric alkynes.

1680 - 1700 C=O (Acid) Strong, Broad
Typical carboxylic acid

dimer stretch.

1650 - 1660 C=O (Amide I) Strong

Lower frequency due

to conjugation with

alkyne.

Solid-State Analysis & Reactivity
Crystallographic Conformation
X-ray analysis of analogous N-acyl anthranilic acids reveals a planar conformation stabilized by

an intramolecular hydrogen bond between the amide N-H and the acid C=O (S(6) ring motif).

This planarity is not merely structural; it is functional, reducing the entropic cost for cyclization

reactions.

Cyclization Pathways (Drug Development Utility)
The 2-(prop-2-ynamido)benzoic acid scaffold is a divergent precursor. Depending on the

catalyst and conditions, it can cyclize via Oxygen (to Isocoumarins) or Nitrogen (to

Quinazolinones).
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Figure 2: Divergent reactivity of the scaffold. O-cyclization yields isocoumarins

(anticoagulant/antifungal scaffolds), while condensation with amines yields quinazolinones

(kinase inhibitor scaffolds).

The Isocoumarin pathway is particularly relevant for researchers targeting serine proteases,

while the Quinazolinone pathway is foundational for EGFR inhibitor development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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